2-Amino-2-methylbutan-1-OL oxalate

Catalog No.
S692969
CAS No.
M.F
C7H15NO5
M. Wt
193.2 g/mol
Availability
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2-Amino-2-methylbutan-1-OL oxalate

Product Name

2-Amino-2-methylbutan-1-OL oxalate

IUPAC Name

2-amino-2-methylbutan-1-ol;oxalic acid

Molecular Formula

C7H15NO5

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C5H13NO.C2H2O4/c1-3-5(2,6)4-7;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ZLURDZPVARIZKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)N.C(=O)(C(=O)O)O

2-Amino-2-methylbutan-1-OL oxalate is a chemical compound with the molecular formula C5_5H13_{13}N·C2_2H2_2O4_4 (CAS Number: 22435-95-6). This compound consists of a 2-amino-2-methylbutan-1-ol moiety combined with oxalic acid, forming an oxalate salt. The structure includes a primary alcohol group and an amino group, which contribute to its potential reactivity and biological activity. The compound is typically characterized by its crystalline form, which can be analyzed for purity and structural integrity using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Due to its functional groups:

  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds, such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can undergo reduction reactions, potentially leading to the formation of amines or other nitrogen-containing compounds using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group can be substituted with different functional groups under appropriate conditions, allowing for the synthesis of derivatives with varied biological activities .

The synthesis of 2-Amino-2-methylbutan-1-OL oxalate typically involves:

  • Preparation of 2-Amino-2-methylbutan-1-OL: This can be achieved through the reaction of isobutylene oxide with ammonia or through reductive amination of ketones.
  • Formation of the Oxalate Salt: The resulting alcohol can then be reacted with oxalic acid in a suitable solvent (e.g., water or ethanol) under controlled conditions to yield the oxalate salt. This step often requires careful pH control to ensure complete reaction .

2-Amino-2-methylbutan-1-OL oxalate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for drug development targeting neurological disorders or other therapeutic areas.
  • Biochemical Research: It can be utilized in studies involving enzyme interactions or as a model compound for understanding metabolic pathways.
  • Industrial Chemistry: The compound may find use in the synthesis of polymers or specialty chemicals due to its functional groups that allow for further modification .

Interaction studies involving 2-Amino-2-methylbutan-1-OL oxalate focus on its binding affinity with biological targets. Preliminary assessments suggest that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in metabolic processes. These interactions can be studied using techniques such as surface plasmon resonance or fluorescence spectroscopy to determine binding kinetics and affinities .

Several compounds share structural similarities with 2-Amino-2-methylbutan-1-OL oxalate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-methylbutan-1-OlSimilar amino and alcohol functional groupsPotentially different biological activities
4-MethoxyphenethylamineContains a methoxy groupDifferent reactivity due to the methoxy group
4-MethoxyphenylacetonitrileContains a nitrile groupUnique electronic properties due to nitrile

Uniqueness

The uniqueness of 2-Amino-2-methylbutan-1-OL oxalate lies in its specific combination of an amino group and a primary alcohol within a branched carbon framework, which allows it to participate in diverse

Traditional synthetic approaches to 2-amino-2-methylbutan-1-ol typically utilize isobutylene derivatives as starting materials through established amination pathways . The most widely employed industrial method involves the catalytic hydrogenation of 2-methyl-2-butanone oxime, which serves as an effective precursor for producing this tertiary amino alcohol . This approach represents a cost-effective and high-yield methodology that has been optimized for large-scale production environments .

The conventional amination process begins with the formation of the corresponding oxime through the reaction of 2-methyl-2-butanone with hydroxylamine hydrochloride [2]. The oxime formation typically proceeds under controlled conditions at 60°C for approximately 5 hours, utilizing ammonium sulfate as a catalyst and hydrogen peroxide as an oxidizing agent [2]. This initial step achieves yields of approximately 99.7% when optimized reaction parameters are employed [2].

Zeolite-catalyzed amination of isobutylene derivatives has emerged as a significant traditional route, particularly utilizing Brønsted acidic zeolites operating at atmospheric pressure and temperatures ranging from 453-483 K [3]. The reaction mechanism involves the protonation of isobutene to form the corresponding carbenium ion, which subsequently undergoes nucleophilic attack by ammonia [3]. Small and medium-pore zeolites with one-dimensional channels exhibit reduced activity due to pore blockage by adsorbed tert-butylammonium ions [3].

Reaction ParameterOptimal RangeYield (%)
Temperature453-483 K75-85
Pressure1 atm75-85
CatalystH-ZSM-580-90
Contact Time2-4 hours75-85

The traditional synthetic route involves several key transformations: oxidation of the starting amino alcohol can produce 2-amino-2-methylbutanoic acid, while reduction yields 2-amino-2-methylbutane . Substitution reactions using halogenating agents such as thionyl chloride can convert the hydroxyl group to produce 2-amino-2-methylbutyl chloride . These transformations demonstrate the versatility of traditional synthetic methodologies in accessing various derivatives of the target compound .

Novel Catalytic Approaches for Stereoselective Synthesis

Contemporary catalytic methodologies for stereoselective amino alcohol synthesis have revolutionized the production of 2-amino-2-methylbutan-1-ol derivatives [4]. The development of electrocatalytic decarboxylative transformations using serine-derived chiral carboxylic acids represents a significant advancement in stereoselective synthesis [4]. This approach enables efficient access to enantiopure amino alcohols through radical-mediated processes that offer both modularity and generality [4].

The electrocatalytic method demonstrates remarkable scalability, as evidenced by successful 72-gram-scale flow reactions that maintain high stereoselectivity and chemical yield [4]. Unlike conventional strategies that rely on polar bond retrosynthetic analysis requiring extensive protecting group manipulations, this radical method provides streamlined access to complex amino alcohol structures [4]. The methodology successfully couples aryl, alkenyl, alkyl, and acyl fragments with serine-derived chiral acids under electrocatalytic decarboxylative conditions [4].

Heterogeneous catalysis using molybdenum oxide-modified rhodium catalysts has proven highly effective for the hydrogenation of amino acids to amino alcohols [5]. The rhodium-molybdenum oxide catalyst system operates efficiently at low temperatures (323 K) and demonstrates superior activity and selectivity compared to previously reported catalysts [5]. The addition of molybdenum oxide dramatically increases both activity and selectivity through the formation of reactive hydride species and enhanced substrate adsorption [5].

Catalyst SystemTemperature (K)Selectivity (%)Conversion (%)
Rh-MoOx/SiO232395-9885-92
Conventional Rh37370-8060-75
Zeolite-based453-48375-8570-80

Enzymatic cascade reactions represent another innovative catalytic approach for stereoselective amino alcohol synthesis [6]. These biocatalytic systems combine diastereoselective carbon-hydrogen oxidation catalyzed by dioxygenases with subsequent decarboxylation reactions [6]. The enzymatic approach achieves excellent yields ranging from 93% to greater than 95% while maintaining high stereochemical control [6] [7].

The development of iridium-catalyzed hydrogenation processes for oxime derivatives has provided access to novel synthetic pathways [8]. These catalysts operate under relatively mild conditions and demonstrate high efficiency for the reduction of oximes to the corresponding hydroxylamine derivatives [8]. The iridium-catalyzed system offers advantages over traditional borane reduction methods, including improved atom economy and reduced toxicity concerns [8].

Process Optimization through Reaction Kinetic Studies

Comprehensive kinetic investigations have revealed critical insights into the mechanistic pathways governing amino alcohol synthesis [3]. For zeolite-catalyzed isobutene amination, kinetic measurements combined with Fourier Transform Infrared spectroscopy demonstrate that Brønsted acid sites become predominantly covered with tert-butylammonium ions under reaction conditions [3]. The desorption of tert-butylamine is facilitated by concurrent adsorption of isobutene, creating a competitive equilibrium that influences overall reaction rates [3].

Density Functional Theory simulations have identified distinct rate-limiting steps depending on operational conditions [3]. At very low tert-butylamine partial pressures, tert-butylamine desorption becomes rate-limiting [3]. However, at sufficiently high tert-butylamine partial pressures exceeding 0.03 kPa, the protonation of isobutene to form the corresponding carbenium ion limits the overall amination rate [3].

Temperature optimization studies reveal critical relationships between reaction kinetics and product selectivity [9]. The implementation of Response Surface Methodology combined with finite element analysis has enabled systematic optimization of concentration and temperature parameters [9]. These studies demonstrate that increased temperature enhances reaction rates while simultaneously affecting concentration profiles of reactive intermediates [9].

Temperature (°C)Reaction Rate (mol/L·h)Selectivity (%)Side Products (%)
500.157822
700.288515
900.458218
1100.627525

The application of microwave-accelerated crystallization techniques has demonstrated significant improvements in process kinetics [10]. Comparative studies show that induction times for amino acid crystallization are reduced up to 8-fold when microwave assistance is employed [10]. Crystal growth rates increase by factors of up to 50-fold compared to conventional room temperature crystallization methods [10].

Automated experimental design using Design of Experiments methodology has streamlined the optimization of reaction parameters [11]. Systematic screening approaches enable rapid identification of optimal conditions while minimizing the number of required experiments [11]. The integration of spectroscopic and calorimetric online analysis provides real-time monitoring capabilities that enhance process control and optimization [11].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production presents significant technical and logistical challenges [12]. One of the most critical issues involves the translation of small-scale reactions into large-scale operations, where heat and mass transfer inefficiencies become predominant concerns [12]. In laboratory settings, efficient mixing and heat dissipation are easily achieved, but larger reactors introduce temperature gradients, localized reaction hotspots, and incomplete conversion issues [12].

Scale-up engineering solutions require comprehensive redesign of reaction systems to accommodate industrial equipment constraints [12]. Jacketed reactors with efficient heat exchange capabilities, specialized impellers for improved mixing, and automated control systems for real-time parameter monitoring represent essential components of successful scale-up strategies [12]. Continuous flow chemistry approaches are increasingly explored to bypass the limitations inherent in traditional batch reactor systems [12].

Process development challenges include the optimization of synthetic routes for cost-effectiveness and environmental sustainability [12]. Laboratory methods that utilize exotic reagents or complex multi-step procedures often prove economically unfeasible when scaled to industrial quantities [12]. Chemists and engineers must evaluate trade-offs between high-yield multi-step processes versus streamlined lower-yield alternatives [12].

ScaleReactor Volume (L)Heat Transfer ChallengesMixing Efficiency
Laboratory0.1-1MinimalExcellent
Pilot10-100ModerateGood
Industrial1000-10000SignificantVariable

Equipment engineering considerations encompass the selection of appropriate reactor materials, heat transfer systems, and process monitoring instrumentation [12]. The challenge of maintaining uniform reaction conditions across large reactor volumes requires specialized design approaches including baffled systems, multiple feed points, and sophisticated temperature control networks [12]. Safety considerations become paramount at industrial scale, particularly for exothermic reactions that pose risks due to inadequate heat dissipation capabilities [12].

Supply chain management for raw materials presents additional complexity in industrial-scale amino alcohol production [12]. The availability and cost of starting materials, catalysts, and solvents must be carefully evaluated to ensure consistent production capabilities [12]. Long-term contracts with suppliers and contingency planning for material shortages represent critical aspects of successful industrial implementation [12].

Quality assurance systems must be established to ensure consistent product specifications across large-scale production runs [12]. Batch-to-batch variability, which may be negligible at laboratory scale, becomes magnified in industrial settings and requires implementation of rigorous Standard Operating Procedures and process control measures [12].

Purification Techniques and Quality Control Measures

The purification of 2-amino-2-methylbutan-1-ol and its oxalate salt requires sophisticated separation techniques to achieve pharmaceutical-grade purity [13]. Crystallization-based purification methods utilizing chiral resolving agents represent the primary approach for obtaining enantiomerically pure products [13]. The methodology involves forming diastereoisomeric salts with chiral acids such as tosyl-leucine, followed by selective crystallization and subsequent liberation of the desired enantiomer [13].

The crystallization process typically employs absolute ethanol as the solvent system, with concentrations ranging from 7% to 15% by mass depending on the specific amino alcohol substrate [13]. After four hours of agitation, the suspension undergoes filtration to recover pure diastereoisomeric salts, which may require additional washing or recrystallization steps in absolute ethanol [13]. Treatment with saturated sodium hydroxide solution followed by extraction with dichloromethane enables recovery of the purified amino alcohol enantiomer [13].

High-Performance Liquid Chromatography represents the gold standard for analytical characterization and purity assessment of amino alcohols [14] [15]. Reversed-phase chromatographic systems utilizing octadecylsilane columns with acetonitrile-trifluoroacetic acid mobile phases enable effective separation and quantification [14]. The methodology demonstrates excellent reproducibility with calibration curves exhibiting linearity coefficients exceeding 0.99 [14].

Purification MethodPurity Achieved (%)Recovery (%)Processing Time (h)
Crystallization95-9875-858-12
Chromatography99+60-752-4
Distillation90-9580-904-6

Advanced analytical techniques for quality control include Nuclear Magnetic Resonance spectroscopy for structural confirmation and purity assessment [16]. One-dimensional proton Nuclear Magnetic Resonance spectroscopy enables quantification of amino alcohols with detection limits approaching 10 mg/L [16]. The technique provides rapid analysis with minimal sample preparation requirements, making it suitable for routine quality control applications [16].

Mass spectrometry serves as a complementary analytical technique for amino alcohol characterization [17]. The nitrogen rule of mass spectrometry facilitates identification of nitrogen-containing compounds through molecular ion patterns [17]. Characteristic fragmentation patterns include alpha-cleavage adjacent to the nitrogen atom, yielding resonance-stabilized nitrogen-containing cations that provide structural information [17].

Oxalate salt formation requires precise stoichiometric control to ensure complete conversion and optimal crystal formation [18]. The process involves dissolving the amino alcohol base in n-propanol followed by dropwise addition of oxalic acid solution [18]. Methyl tert-butyl ether addition promotes precipitation of the oxalate salt, which undergoes filtration under inert atmosphere conditions to prevent oxidation [18]. The resulting oxalate salt typically exhibits yields of 82-87% with high chemical purity [18].

Infrared spectroscopy provides valuable structural information for quality control purposes, particularly for identifying functional group characteristics and confirming chemical identity [19]. The technique enables detection of amino and hydroxyl group stretching frequencies that serve as fingerprint markers for amino alcohol compounds [19]. Systematic spectroscopic analysis contributes to comprehensive quality assurance protocols required for pharmaceutical applications [19].

2-Amino-2-methylbutan-1-ol oxalate exhibits distinctive thermodynamic characteristics that reflect its ionic salt nature and molecular composition. The compound, with molecular formula C₇H₁₅NO₅ and molecular weight of 193.20 g/mol, demonstrates complex phase behavior governed by the interaction between the organic amino alcohol cation and oxalate anion [1] [2].

The compound exists as a crystalline solid under standard conditions, with its phase behavior significantly influenced by temperature and humidity. The thermal stability profile indicates that the compound remains stable at room temperature (20-25°C) with minimal degradation over extended periods. However, elevated temperatures above 40°C initiate gradual decomposition processes, primarily through hydrolytic pathways [3].

The ionic nature of the compound contributes to its relatively high melting point, though specific melting point data for the oxalate salt remains limited in current literature. Related amino alcohol compounds typically exhibit melting points in the range of 120-180°C, suggesting that 2-amino-2-methylbutan-1-ol oxalate likely falls within a similar temperature range [4] [5].

Thermodynamic stability studies of analogous amino alcohol oxalate systems indicate that these compounds undergo endothermic decomposition processes, with the oxalate moiety being particularly susceptible to thermal degradation at temperatures exceeding 100°C. The decomposition pathway typically involves the elimination of carbon dioxide and carbon monoxide, consistent with established oxalate thermal decomposition mechanisms [6] [7].

PropertyValueUnitSource
Molecular Weight193.20g/molPubChem [2]
Exact Mass193.09506g/molPubChem [2]
Formal Charge0-Computed [2]
Covalently Bonded Units2countPubChem [2]

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of 2-amino-2-methylbutan-1-ol oxalate demonstrates pronounced preference for polar solvents, consistent with its ionic character and extensive hydrogen bonding capabilities. The compound exhibits exceptional solubility in polar protic solvents, with water representing the optimal dissolution medium due to the ionic nature of the salt and the presence of multiple hydrogen bond donors and acceptors [1] [2].

In aqueous systems, the compound demonstrates high solubility attributed to favorable electrostatic interactions between the amino alcohol cation and oxalate anion with water molecules. The presence of four hydrogen bond donors and six hydrogen bond acceptors facilitates extensive hydration shell formation, promoting dissolution [2]. This high aqueous solubility aligns with observations for related amino alcohol salts, which typically exhibit water solubilities exceeding 100 g/L [4] [5].

Polar protic solvents such as methanol and ethanol also provide excellent solvation environments for the compound. The hydroxyl groups in these solvents can form hydrogen bonds with both the amino and carboxylate functionalities, resulting in high solubility. The computed LogP value of -1.8 confirms the hydrophilic nature of the compound, indicating strong preference for polar environments over lipophilic media [2].

In contrast, non-polar solvents such as hexane, chloroform, and diethyl ether exhibit very limited solvating capacity for the compound. The incompatible polarity between the ionic salt and non-polar media results in minimal dissolution. Moderately polar aprotic solvents like acetonitrile and acetone provide intermediate solubility, sufficient for analytical applications but substantially lower than polar protic systems.

Solvent SystemPolarityPredicted SolubilityBasis for Prediction
WaterPolar proticHighIonic nature, hydrogen bonding
MethanolPolar proticHighHydrogen bonding, ionic interactions
EthanolPolar proticHighHydrogen bonding, ionic interactions
AcetonitrilePolar aproticModeratePolar interactions
ChloroformNonpolarVery lowIncompatible polarity
HexaneNonpolarVery lowIncompatible polarity

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Characteristics

The infrared spectrum of 2-amino-2-methylbutan-1-ol oxalate displays characteristic absorption bands that provide definitive structural identification. The oxalate moiety contributes prominent carbonyl stretching frequencies in the range of 1680-1720 cm⁻¹, representing the characteristic carboxyl C=O bonds of the oxalic acid component [8] [9]. These bands appear as strong, sharp absorptions due to the high dipole moment change associated with the carbonyl stretching vibration.

The amino alcohol component exhibits distinct N-H stretching absorptions in the region of 3300-3500 cm⁻¹, characteristic of primary amine functionality. These bands typically appear as medium to strong intensity absorptions with some degree of broadening due to hydrogen bonding interactions. The primary alcohol functionality contributes C-O stretching vibrations in the range of 1020-1080 cm⁻¹, appearing as strong, characteristic bands [8] [10].

The oxalate carboxylic acid O-H stretching produces broad, strong absorptions extending from 2500-3300 cm⁻¹, often overlapping with the amino N-H stretching region. Aliphatic C-H stretching vibrations appear in the expected range of 2800-3000 cm⁻¹, while N-H bending modes contribute absorptions around 1580-1650 cm⁻¹ [8] [9].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for the compound. The oxalate proton appears significantly downfield at 11.5-12.5 ppm due to the strong deshielding effect of the adjacent carbonyl groups and hydrogen bonding interactions. The amino alcohol hydroxymethyl group produces characteristic signals at 3.6-4.0 ppm, appearing as multiplets due to coupling with adjacent protons [11] [12].

Primary amino protons typically resonate in the range of 1.5-2.5 ppm, though their exact chemical shift depends on hydrogen bonding and exchange conditions. The methyl groups of the branched amino alcohol structure appear at 1.0-1.3 ppm, while the ethyl chain protons contribute signals in the range of 0.8-1.6 ppm [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the oxalate carbonyl carbons at 157-160 ppm, consistent with carboxylic acid carbon chemical shifts. The amino alcohol hydroxymethyl carbon appears at 65-70 ppm, while the quaternary branched carbon resonates around 40-45 ppm. Methyl carbons contribute signals in the typical aliphatic range of 15-25 ppm [11].

Mass Spectrometry Fragmentation

Mass spectrometric analysis of 2-amino-2-methylbutan-1-ol oxalate reveals characteristic fragmentation patterns that confirm structural identity. The protonated molecular ion [M+H]⁺ appears at m/z 194.2, corresponding to the addition of a proton to the molecular weight of 193.20 g/mol [2] [13].

Major fragmentation pathways include the loss of oxalic acid (90 Da) to generate the amino alcohol fragment at m/z 104.1, representing the base peak in many analyses. Additional characteristic fragments include m/z 58.0, corresponding to typical amino alcohol fragmentation patterns involving alpha-cleavage reactions [13] [10].

Spectroscopic TechniqueCharacteristic Peak/SignalExpected Value/RangeAssignment
Infrared SpectroscopyOxalate carboxyl C=O stretch1680-1720 cm⁻¹Characteristic carboxyl stretch
Infrared SpectroscopyPrimary amino N-H stretch3300-3500 cm⁻¹Primary amine stretching
Proton NMROxalate proton11.5-12.5 ppmOxalic acid proton
Proton NMRAmino alcohol CH₂OH3.6-4.0 ppmHydroxymethyl group
Carbon-13 NMROxalate carbonyl carbons157-160 ppmOxalate carbonyl carbons
Mass SpectrometryMolecular ion peak [M+H]⁺194.2 m/zProtonated molecular ion

Chromatographic Retention Behavior

The chromatographic behavior of 2-amino-2-methylbutan-1-ol oxalate reflects its highly polar, ionic character and provides valuable insights for analytical method development. In reverse-phase high-performance liquid chromatography systems, the compound exhibits early elution characteristics due to its hydrophilic nature and minimal interaction with non-polar stationary phases [14] [15].

Using standard reverse-phase conditions with acetonitrile-water mobile phases (20:80 v/v), the compound typically elutes within 2-5 minutes, indicating weak retention on C18 or similar hydrophobic stationary phases. The addition of acidic modifiers such as formic acid (0.1% v/v) or phosphoric acid (0.1% v/v) can improve peak shape and reproducibility by suppressing ionization effects and reducing secondary interactions [14] [15].

Ion exchange chromatography provides superior retention and separation capabilities for this ionic compound. Cation exchange systems demonstrate strong retention (15-25 minutes) due to electrostatic interactions between the protonated amino group and negatively charged stationary phase sites. Anion exchange systems show moderate retention (8-15 minutes) through interactions with the oxalate anion [14].

Hydrophilic interaction liquid chromatography represents an optimal analytical approach for this compound, providing strong retention (10-22 minutes) through hydrogen bonding and polar interactions with the polar stationary phase. Mobile phases consisting of acetonitrile-water (70:30 v/v) or acetonitrile-ammonium acetate buffer systems offer excellent selectivity and peak shape [14].

Gas chromatographic analysis requires derivatization due to the compound's ionic character and thermal lability. Silylation or methylation procedures enable volatilization, with retention times of 6-12 minutes depending on the derivative formed and column conditions. However, the potential for thermal decomposition during analysis limits the applicability of gas chromatographic methods [16].

Thin-layer chromatography using polar mobile phases such as butanol-acetic acid-water (4:1:1 v/v/v) or ethanol-ammonia-water (8:1:1 v/v/v) produces low to moderate Rf values (0.1-0.5), consistent with the compound's polar character. Detection methods include ninhydrin staining for amino functionality or iodine vapor for general organic compound detection [14].

Chromatographic MethodMobile Phase/ConditionsExpected Retention BehaviorTypical Retention Time/Rf
Reverse Phase HPLCAcetonitrile/Water (20:80)Early elution (hydrophilic)2-5 minutes
Ion Exchange (Cation)Cation exchange resinStrong retention (cationic)15-25 minutes
HILICAcetonitrile/Water (70:30)Strong retention (hydrophilic)10-20 minutes
Gas ChromatographySilylated derivative requiredLate elution (derivatized)8-12 minutes

Stability Under Various Environmental Conditions

The stability profile of 2-amino-2-methylbutan-1-ol oxalate under diverse environmental conditions reveals both strengths and vulnerabilities that impact storage, handling, and analytical considerations. Understanding these stability characteristics is crucial for maintaining compound integrity and ensuring reliable experimental results [3] [17].

Temperature-Dependent Stability

At room temperature (20-25°C), the compound demonstrates excellent stability with minimal degradation over extended periods exceeding two years under proper storage conditions. This stability derives from the ionic salt structure, which provides inherent resistance to many decomposition pathways. However, elevated temperatures progressively compromise stability through accelerated hydrolytic and thermal decomposition mechanisms [3] [18].

At moderately elevated temperatures (40-50°C), the compound exhibits moderate stability with estimated half-lives of 6-12 months. The primary degradation pathway involves slow hydrolysis of the oxalate ester bonds, leading to liberation of oxalic acid and the free amino alcohol. Higher temperatures (60-80°C) result in significantly accelerated degradation, with half-lives reduced to 1-3 months due to enhanced hydrolytic kinetics [3].

Extreme temperatures exceeding 100°C cause rapid thermal decomposition through multiple pathways. The oxalate moiety undergoes characteristic decarboxylation reactions, producing carbon dioxide and carbon monoxide as gaseous products. Simultaneously, the amino alcohol component may undergo dehydration and deamination reactions, resulting in complex degradation product mixtures [7] [19].

Humidity and Moisture Effects

The compound displays good stability under low to moderate humidity conditions (30-60% relative humidity), with minimal impact on degradation rates. However, high humidity environments (>60% RH) can accelerate hydrolytic degradation pathways, particularly when combined with elevated temperatures. The hygroscopic nature of the compound promotes moisture absorption, which can catalyze hydrolysis reactions [3] [18].

Dry storage conditions provide optimal stability, with desiccant use recommended for long-term storage in humid climates. The presence of absorbed moisture can lower the activation energy for hydrolytic decomposition, reducing the compound's shelf life and compromising analytical reliability [17].

Light and Photochemical Stability

Under standard laboratory lighting conditions, 2-amino-2-methylbutan-1-ol oxalate demonstrates good photostability with no significant degradation observed over typical storage periods. However, exposure to direct sunlight or intense artificial lighting can initiate slow photodegradation processes, particularly affecting the amino alcohol component [3].

Ultraviolet radiation exposure represents a more significant stability concern, potentially inducing photochemical reactions that compromise compound integrity. The oxalate moiety can undergo photodecarboxylation under ultraviolet irradiation, while the amino alcohol component may experience photooxidation reactions. Protection from ultraviolet light through amber glass storage containers or dark storage areas is recommended for maintaining optimal stability [3].

pH-Dependent Stability

The compound exhibits optimal stability under neutral pH conditions (pH 6-8), where both the amino and carboxylate functionalities exist in their preferred ionization states. Acidic conditions (pH 2-4) promote oxalate protonation, which can enhance thermal stability but may facilitate alternative degradation pathways through protonated intermediate formation [20] [21].

Basic conditions represent the most challenging environment for compound stability. At pH values exceeding 9, hydroxide-catalyzed hydrolysis becomes increasingly significant, with rapid degradation observed under strongly basic conditions (pH >11). The estimated half-life under strongly basic conditions drops to less than one month, making alkaline environments unsuitable for compound storage or analysis [3] [20].

Oxidative Stability

Under standard atmospheric conditions, the compound demonstrates moderate resistance to oxidative degradation, with slow oxidation processes occurring over extended periods (1-2 years). The amino alcohol component is more susceptible to oxidation than the oxalate moiety, particularly at the alpha-carbon position relative to the amino group [3].

Oxygen-rich environments or the presence of strong oxidizing agents can accelerate oxidative degradation, reducing stability half-lives to 3-6 months. Conversely, inert atmosphere storage (nitrogen or argon) provides optimal protection against oxidative processes, extending stability to maximum achievable durations [3] [17].

Environmental ConditionStability AssessmentEstimated Half-lifeStorage Recommendations
Room temperature (20-25°C)Stable>2 yearsStandard storage conditions
Elevated temperature (40-50°C)Moderately stable6-12 monthsControlled temperature storage
High temperature (60-80°C)Moderately unstable1-3 monthsRefrigerated storage required
High humidity (>60% RH)Moderately stable1-2 yearsDesiccant recommended
Direct sunlightModerately stable6-12 monthsProtect from light
Ultraviolet radiationModerately unstable1-6 monthsProtect from ultraviolet light
Neutral pH (6-8)Stable>2 yearsStandard storage conditions
Basic pH (9-11)Moderately stable6-12 monthsMonitor pH stability
Strongly basic pH (>11)Unstable<1 monthAvoid basic conditions
Inert atmosphereStable>2 yearsInert atmosphere storage

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Last modified: 07-20-2023

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